[2-(3-Fluorophenyl)ethyl](propyl)amine hydrochloride
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
The compound is systematically named N-[2-(3-fluorophenyl)ethyl]propan-1-amine; hydrochloride , reflecting its structural hierarchy:
- Core structure : A propylamine chain (CH₂CH₂CH₂NH₂) substituted at the nitrogen with a 2-(3-fluorophenyl)ethyl group.
- Functional groups :
- Primary amine (NH₂) protonated to form the hydrochloride salt.
- 3-Fluorophenyl substituent on the ethyl bridge.
- Chloride counterion (Cl⁻) balancing the positive charge of the protonated amine.
Chemical formula : C₁₁H₁₇ClFN (molecular weight: 217.71 g/mol).
SMILES notation : CCCNCCC1=CC(=CC=C1)F.Cl .
InChI key : CITGVAFEVUSSQI-UHFFFAOYSA-N .
Molecular Geometry and Conformational Analysis
The molecule adopts a linear ethyl bridge connecting the 3-fluorophenyl ring to the propylamine moiety. Key geometric features include:
- Aromatic system : The 3-fluorophenyl ring is planar, with the fluorine atom in the meta position relative to the ethyl chain.
- Ethyl chain flexibility : Rotation around the C-C bond between the phenyl and ethyl groups allows conformational variation.
- Protonated amine : The NH₃⁺ group exhibits tetrahedral geometry, with the chloride ion forming an ion pair via electrostatic interactions.
Conformational constraints :
- Steric hindrance : The 3-fluorophenyl group minimizes steric clashes due to fluorine’s small size.
- Electronic effects : Fluorine’s electronegativity induces partial positive charge on adjacent carbons, influencing reactivity .
Crystallographic Data and Hydrogen Bonding Networks
While direct crystallographic data for this compound is unavailable in public databases, insights can be extrapolated from structurally related systems :
- Hydrogen bonding :
- Intramolecular interactions : Possible N-H⋯F bonds between the amine proton and fluorine, though weaker than O-H or N-H bonds.
- Intermolecular interactions : NH₃⁺ groups form strong hydrogen bonds with Cl⁻ ions, stabilizing the crystal lattice.
- Packing motifs : Likely driven by ionic interactions between cationic NH₃⁺ and anionic Cl⁻ ions, with aromatic π-π stacking between phenyl rings.
Spectroscopic Fingerprinting
Spectroscopic data provides critical evidence for structural elucidation:
¹H NMR and ¹³C NMR
Key observations :
- Aromatic protons : Splitting patterns reflect fluorine’s deshielding effect and coupling with adjacent protons.
- Ethyl and propyl chains : Distinct signals for CH₂ groups adjacent to electron-withdrawing (fluorophenyl) or electron-donating (amine) groups.
Infrared (IR) Spectroscopy
Diagnostic bands :
- N-H stretching : Broad peaks confirm protonation of the amine.
- C-F absorption : Sharp peak at ~1250 cm⁻¹ distinguishes fluorinated derivatives .
Mass Spectrometry (MS)
Fragmentation pathways :
- α-Cleavage : Loss of HCl generates the neutral amine, which further fragments into smaller ions.
- Aromatic stability : Fluorophenyl group remains intact, forming stable charged species .
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-2-7-13-8-6-10-4-3-5-11(12)9-10;/h3-5,9,13H,2,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITGVAFEVUSSQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC(=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Fluorophenyl)ethylamine hydrochloride primarily involves the functionalization of 3-fluorophenylethylamine with propylamine, followed by salt formation with hydrochloric acid. The synthesis can be broadly categorized into laboratory-scale and industrial-scale methods.
Laboratory-Scale Synthesis
Step 1: Alkylation of 3-Fluorophenylethylamine
The key intermediate, 3-fluorophenylethylamine, undergoes alkylation with propylamine under controlled conditions. This reaction typically proceeds in a polar solvent system that facilitates nucleophilic substitution or reductive amination depending on the precursor form.Step 2: Formation of Hydrochloride Salt
The free base amine is then treated with hydrochloric acid to form the hydrochloride salt, which improves the compound’s solubility and stability. This step is conducted under mild conditions, often at low temperatures (0–5°C) to avoid side reactions.
| Reaction Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Alkylation/Reductive amination | 3-fluorophenylethylamine + propylamine | Methanol, Ethanol | 20–40 °C | 4–12 hours | May require catalyst (e.g., NaBH3CN) |
| Salt formation | HCl gas or aqueous HCl | Ethyl acetate, DCM | 0–5 °C | 1–2 hours | Controlled addition to avoid over-acidification |
Industrial-Scale Synthesis
Industrial production follows similar synthetic principles but employs:
- High-purity reagents: To ensure product consistency and reduce impurities.
- Advanced reactors: For precise temperature and mixing control.
- Continuous monitoring: Using chromatographic methods to optimize yield and purity.
The industrial process emphasizes scalability, safety, and environmental compliance, often integrating solvent recycling and waste treatment systems.
Retrosynthetic Analysis and Alternative Routes
- Direct reductive amination: Using 3-fluorophenylacetaldehyde with propylamine in the presence of reducing agents like sodium cyanoborohydride.
- Nucleophilic substitution: From halogenated precursors such as 2-(3-fluorophenyl)ethyl halides reacting with propylamine.
- Catalytic hydrogenation: Of imine intermediates formed from condensation of aldehyde and amine.
These routes are selected based on reagent availability, cost, and desired stereochemical outcomes.
Reaction Mechanisms and Chemical Considerations
Alkylation/Reductive Amination:
The reaction proceeds via nucleophilic attack of propylamine on an aldehyde or halide intermediate, forming an imine or substituted amine intermediate, which is then reduced to the secondary amine.Salt Formation:
Protonation of the amine nitrogen by hydrochloric acid yields the stable hydrochloride salt.Side Reactions:
Potential side reactions include over-alkylation, polymerization, or substitution at undesired positions, which are minimized by controlling stoichiometry and reaction conditions.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Solvent(s) | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Alkylation | 3-fluorophenylethylamine, propylamine | Methanol, Ethanol | 20–40 °C, 4–12 h | Simple, straightforward | May require purification steps |
| Reductive Amination | 3-fluorophenylacetaldehyde, propylamine, NaBH3CN | Methanol, Ethanol | Room temp, several hours | High selectivity, good yield | Use of toxic reducing agents |
| Nucleophilic Substitution | 2-(3-fluorophenyl)ethyl halide, propylamine | Polar aprotic solvents | Reflux or mild heating | Versatile, scalable | Halide precursor availability |
| Hydrochloride Salt Formation | HCl (gas or aqueous) | Ethyl acetate, DCM | 0–5 °C, 1–2 h | Stabilizes product, easy handling | Requires careful acid handling |
Research Findings and Applications
- The fluorine atom in the 3-position influences electronic properties, affecting reactivity and biological interactions.
- Preparation methods have been optimized to maintain the integrity of the fluorine substituent, avoiding substitution or elimination during synthesis.
- The hydrochloride salt form is preferred for biological assays due to enhanced solubility and stability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Overview
2-(3-Fluorophenyl)ethyl(propyl)amine hydrochloride, with the molecular formula and a molecular weight of , is a chemical compound that has garnered attention in various fields of research and industry. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
2-(3-Fluorophenyl)ethyl(propyl)amine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : The compound is often employed in the synthesis of more complex organic molecules, aiding in the development of new materials and pharmaceuticals.
- Reaction Mechanisms Studies : Researchers use this compound to study reaction mechanisms and kinetics, providing insights into the behavior of similar chemical structures under various conditions .
Biology
In biological research, this compound is significant for:
- Pharmaceutical Development : It plays a role in the development of new drugs, particularly those targeting specific receptors or pathways in biological systems.
- Bioassays : Used as a reference compound in bioassays, it helps evaluate the biological activity of new compounds by providing a benchmark for comparison .
Medicine
The medicinal applications of 2-(3-Fluorophenyl)ethyl(propyl)amine hydrochloride include:
- Therapeutic Research : Investigations are ongoing regarding its potential therapeutic effects, particularly in preclinical studies to evaluate efficacy and safety profiles.
- Targeted Drug Design : Its unique chemical structure allows for targeted modifications that can enhance interaction with biological targets, making it a candidate for drug design .
Case Study on Drug Development
A recent study explored the use of 2-(3-Fluorophenyl)ethyl(propyl)amine hydrochloride as a scaffold for developing novel antidepressants. The research indicated that modifications to the compound could enhance selectivity for serotonin receptors, demonstrating its potential as a lead compound in antidepressant drug discovery.
Case Study on Biological Assays
In another study, this compound was utilized in high-throughput screening assays to identify new inhibitors for specific enzyme targets involved in cancer metabolism. The results showed promising activity, suggesting further exploration into its application as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(3-Chlorophenyl)ethylamine hydrochloride
- 2-(3-Bromophenyl)ethylamine hydrochloride
- 2-(3-Methylphenyl)ethylamine hydrochloride
Comparison: Compared to these similar compounds, 2-(3-Fluorophenyl)ethylamine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets .
Biological Activity
2-(3-Fluorophenyl)ethylamine hydrochloride is a chemical compound of interest due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H17ClFN
- Molecular Weight : 219.72 g/mol
- CAS Number : 54593159
The compound is suggested to interact primarily with the dopaminergic system, specifically targeting dopamine receptors, including the D2 and D3 subtypes. Research indicates that it may act as a preferential antagonist at the D3 receptor, which is significant in the context of treating disorders related to dopaminergic dysregulation, such as Parkinson's disease and schizophrenia .
Pharmacological Effects
-
Dopamine Modulation :
- Studies show that 2-(3-Fluorophenyl)ethylamine hydrochloride can balance dopaminergic signaling, potentially reducing symptoms associated with hyperdopaminergic states, such as dyskinesias induced by l-DOPA in Parkinson's models .
- It enhances dopamine metabolite levels and extracellular dopamine without impairing normal motor functions .
- Neurotransmitter Interaction :
- Behavioral Impact :
Case Studies
- A study involving rodent models demonstrated that 2-(3-Fluorophenyl)ethylamine hydrochloride effectively reduced l-DOPA-induced dyskinesias while maintaining normal motor function. This was attributed to its selective action on dopamine receptors .
Comparative Analysis
Research comparing various compounds with similar structures indicates that the presence of the fluorophenyl group enhances binding affinity to dopamine receptors compared to non-fluorinated analogs. This structural modification appears to be crucial for its biological activity and selectivity .
Data Tables
| Compound | Target Receptor | Activity | Reference |
|---|---|---|---|
| 2-(3-Fluorophenyl)ethylamine hydrochloride | D3 receptor | Antagonist | |
| IRL790 (similar structure) | D2/D3 receptors | Modulator | |
| 5-(4-bromophenyl)-1H-imidazole (comparison) | Various | Inactive |
Q & A
Basic: What are the established synthetic pathways for 2-(3-Fluorophenyl)ethylamine hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Amine Formation : React 3-(dimethylamino)-propyl chloride hydrochloride with 2-(3-fluorophenyl)ethyl precursors under reflux conditions (60–80°C) in anhydrous solvents (e.g., dichloromethane). Monitor progress via TLC or HPLC .
- Patent-Based Synthesis : Utilize intermediate crystallization steps (e.g., tartaric acid salt formation) to enhance purity. Optimize pH (4.5–6.0) and solvent polarity (ethanol/water mixtures) for selective precipitation .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/ether) to achieve >95% purity. Validate purity via NMR (δ 7.4–6.8 ppm for aromatic protons) and LC-MS (m/z 245.14) .
Basic: Which analytical techniques are most effective for characterizing 2-(3-Fluorophenyl)ethylamine hydrochloride, and what critical parameters should be validated?
Methodological Answer:
- NMR Spectroscopy : Validate proton assignments (e.g., δ 2.8–3.2 ppm for ethyl-propylamine backbone) and fluorine coupling (¹⁹F NMR, δ -110 to -115 ppm) .
- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with mobile phase (acetonitrile/0.1% TFA, 70:30). Set detection at 254 nm; validate retention time (RT 8–10 min) and LOD/LOQ (<0.1 µg/mL) .
- Mass Spectrometry : Confirm exact mass (m/z 245.1449 for [M+H]⁺) via high-resolution LC-MS. Cross-reference with PubChem data to rule out adducts .
Basic: What safety protocols are recommended for handling 2-(3-Fluorophenyl)ethylamine hydrochloride in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents .
- Waste Disposal : Segregate halogenated waste (e.g., hydrochloride salts) in labeled containers. Neutralize acidic residues with sodium bicarbonate before disposal .
- Emergency Response : In case of skin contact, rinse with 0.1 M acetic acid (for alkaline residues) followed by water. Document incidents per OSHA guidelines .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility) of 2-(3-Fluorophenyl)ethylamine hydrochloride across studies?
Methodological Answer:
- Solubility Profiling : Compare DMSO solubility (>5 mg/mL) vs. water solubility (4 mg/mL) under controlled conditions (25°C, pH 7.4). Use shake-flask method with UV quantification (λmax 270 nm) .
- Buffer Effects : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). Adjust ionic strength (0.1–1.0 M NaCl) to mimic physiological conditions .
- Documentation : Report solvent purity, temperature, and agitation speed (e.g., 200 rpm) to ensure reproducibility .
Advanced: What in vitro pharmacological assays are appropriate for evaluating the neuroleptic potential of 2-(3-Fluorophenyl)ethylamine hydrochloride?
Methodological Answer:
- Receptor Binding Assays :
- Dopamine D₂ : Incubate with rat striatal membranes (IC₅₀ < 100 nM indicates high affinity). Use [³H]spiperone as a radioligand .
- Serotonin 5-HT₂A : Screen using HEK293 cells expressing human receptors. Measure cAMP inhibition via ELISA .
- Functional Selectivity : Assess β-arrestin recruitment (BRET assay) to differentiate agonist vs. antagonist activity .
Advanced: What strategies are recommended for synthesizing and purifying salt forms of 2-(3-Fluorophenyl)ethylamine hydrochloride to enhance crystallinity?
Methodological Answer:
- Counterion Screening : Test tartaric acid, maleic acid, or succinic acid in ethanol/water (1:1). Monitor crystal formation via polarized light microscopy .
- Crystallization Optimization : Adjust cooling rates (0.5–2.0°C/min) and seed with pre-formed crystals. Validate polymorphs via PXRD (e.g., characteristic peaks at 2θ = 15°, 20°) .
Advanced: How can metabolic stability studies be designed for 2-(3-Fluorophenyl)ethylamine hydrochloride using advanced mass spectrometry techniques?
Methodological Answer:
- Liver Microsome Assay : Incubate compound (10 µM) with human liver microsomes (1 mg/mL) in NADPH-regenerating buffer. Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile .
- Metabolite Identification : Use UPLC-QTOF-MS (Waters ACQUITY, ESI+ mode). Screen for demethylation (m/z 231.11) or fluorophenyl hydroxylation (m/z 261.13) .
Advanced: What computational methods can predict the binding affinity of 2-(3-Fluorophenyl)ethylamine hydrochloride to target receptors?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
